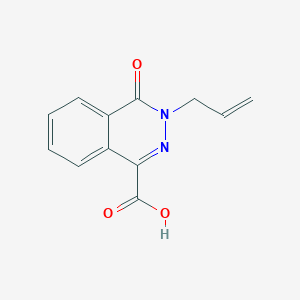

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is an organic compound with the molecular formula C12H10N2O3 It is a derivative of phthalazine, featuring an allyl group attached to the nitrogen atom and a carboxylic acid group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the oxidation of the allylated product to introduce the carboxylic acid group, often using potassium permanganate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.

Análisis De Reacciones Químicas

Types of Reactions

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or further to a carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Allyl bromide (C3H5Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 3-(2,3-epoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Reduction: Formation of 3-allyl-4-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid.

Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity

- Research has indicated that derivatives of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the compound can enhance its effectiveness against specific bacterial strains, making it a candidate for antibiotic development.

-

Anti-inflammatory Properties

- The compound has demonstrated potential anti-inflammatory effects in preclinical models. Investigations into its mechanism of action suggest that it may inhibit pro-inflammatory cytokines, providing a pathway for the development of new anti-inflammatory drugs.

-

Cancer Research

- Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its ability to interact with cellular pathways involved in cell survival and proliferation positions it as a potential lead compound for anticancer therapies.

Chemical Synthesis

The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:

- Condensation Reactions: Utilizing starting materials such as phthalic anhydride and allylamine.

- Cyclization Processes: Employing cyclization techniques to form the phthalazine ring structure.

These synthetic methods allow for the generation of various derivatives with altered biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Apoptosis

Research conducted on breast cancer cell lines showed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Mechanistic studies revealed activation of caspase pathways, indicating a potential role in cancer therapy.

Mecanismo De Acción

The mechanism of action of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: Lacks the allyl group, making it less hydrophobic.

Uniqueness

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the allyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities compared to its analogs .

Actividad Biológica

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1155554-57-6) is a compound belonging to the phthalazine family, which has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

CAS Number: 1155554-57-6

InChI Key: Not provided in the sources.

The compound features a phthalazine core with an allyl group and a carboxylic acid functionality, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. A study focused on various phthalazine derivatives, including this compound, demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method was employed to assess antimicrobial activity, yielding the following results:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | High | Moderate | High |

| Other derivatives | Varies | Varies | Varies |

This data suggests that this compound possesses notable antimicrobial properties, making it a candidate for further pharmacological evaluation .

The mechanism by which phthalazine derivatives exert their antimicrobial effects is not fully elucidated; however, it is hypothesized that they interfere with bacterial cell wall synthesis or function as enzyme inhibitors. The presence of the carboxylic acid group may enhance solubility and facilitate interaction with microbial targets.

Case Studies

A notable study published in Molecules evaluated the structure-activity relationship (SAR) of various phthalazine derivatives. It was found that modifications to the substituents significantly affected their biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .

Another research effort highlighted the synthesis of novel phthalazine derivatives and their subsequent biological evaluation. The study confirmed that specific structural features were critical for maximizing antimicrobial efficacy .

Propiedades

IUPAC Name |

4-oxo-3-prop-2-enylphthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h2-6H,1,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOPGVCKRBDVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.